molecular formula C17H14N2O2S2 B2435281 (3-(Thiazol-2-yloxy)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone CAS No. 1797287-39-8

(3-(Thiazol-2-yloxy)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone

Cat. No.: B2435281
CAS No.: 1797287-39-8
M. Wt: 342.43
InChI Key: KTSTZGINDPFCLX-UHFFFAOYSA-N
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Description

“(3-(Thiazol-2-yloxy)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone” is a chemical compound with the molecular formula C17H14N2O2S2 . It is a derivative of azetidin-2-one, which is known to exhibit various biological activities .


Synthesis Analysis

The synthesis of similar compounds involves the use of 2-amino 1,3,4 oxadiazole/thiadiazole conjugates. These are synthesized by mixing semi/thio carbazides and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature. Acetate (glacial) is used as the catalyst to produce Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole . The final derivatives are prepared using a mixture of triethylamine (dropwise) and chloroacetylchloride with vigorous stirring .


Molecular Structure Analysis

The molecular structure of this compound includes an azetidine ring, a thiazole ring, and a thiophene ring. The presence of -CH of the azetidine ring is indicated by singlet (s) signals between 5.44–5.45 δ ppm .

Scientific Research Applications

Synthesis and Structural Characterization

A study by Shahana and Yardily (2020) synthesized and characterized novel compounds closely related to (3-(Thiazol-2-yloxy)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone. These compounds were characterized using various spectroscopic methods and density functional theory calculations. The study provides insights into the molecular structure, bonding features, and vibrational wave numbers, essential for understanding the compound's properties and potential applications (Shahana & Yardily, 2020).

Antibacterial Activity

Research has shown the potential antibacterial applications of related thiazolyl and thiophene derivatives. For instance, Landage, Thube, and Karale (2019) synthesized new thiazolyl pyrazole and benzoxazole derivatives and tested their antibacterial activities. These compounds, due to their structural similarities, suggest potential antibacterial applications for this compound (Landage, Thube, & Karale, 2019).

Antimicrobial Properties

Patel and Patel (2017) synthesized derivatives of 4-thiazolidinones and 2-azetidinones from chalcone and evaluated their antimicrobial activities. The study's findings on the antimicrobial properties of these compounds suggest potential applications for this compound in the development of novel antimicrobial agents (Patel & Patel, 2017).

Antitumor Activity

Bhole and Bhusari (2011) explored the antitumor activity of thiazolidinone and thiadiazol derivatives, suggesting the potential of similar compounds like this compound in cancer treatment. The compounds demonstrated significant inhibitory effects on various cancer cell lines, indicating potential applications in anticancer drug development (Bhole & Bhusari, 2011).

Electrochemical and Electrochromic Properties

Hu et al. (2013) synthesized novel polymers containing carbazole and phenyl-methanone units, including thiophene derivatives. These compounds exhibited notable electrochemical and electrochromic properties, suggesting potential applications for this compound in materials science, particularly in the development of electrochromic devices (Hu et al., 2013).

Properties

IUPAC Name

[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]-(4-thiophen-3-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S2/c20-16(19-9-15(10-19)21-17-18-6-8-23-17)13-3-1-12(2-4-13)14-5-7-22-11-14/h1-8,11,15H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTSTZGINDPFCLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(C=C2)C3=CSC=C3)OC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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